2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde: is an organic compound characterized by the presence of two trifluoromethyl groups and two aldehyde groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,2’-Bis(trifluoromethyl)biphenyl.
Formylation: The introduction of aldehyde groups is achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The temperature is maintained at low to moderate levels to control the reaction rate and yield.
Industrial Production Methods
Industrial production of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarboxylic acid.
Reduction: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Groups: These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Trifluoromethyl Groups: These groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diamine: Contains amino groups instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H8F6O2 |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
4-[4-formyl-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)13-5-9(7-23)1-3-11(13)12-4-2-10(8-24)6-14(12)16(20,21)22/h1-8H |
InChI Key |
BWEWADOCLHWAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.